DNA Strand Scission Activity: BrEC versus S-(2-Fluoroethyl)-L-cysteine and S-(2-Chloroethyl)-Glutathione
In a head-to-head study using supercoiled pBR322 plasmid DNA, both S-(2-bromoethyl)-L-cysteine (BrEC) and S-(2-chloroethyl)-L-cysteine (CEC) rapidly induced relaxation of supercoiled DNA, as detected by agarose gel electrophoresis and electron microscopy. In contrast, S-(2-fluoroethyl)-L-cysteine produced no detectable DNA interaction under identical conditions [1]. Additionally, S-(2-chloroethyl)-glutathione, which contains the same chloroethyl electrophile but lacks a free α-amino group, failed to induce any change in DNA superhelicity [1]. Covalent binding of ³⁵S-labeled CEC to DNA was somewhat higher than that of ³⁵S-labeled BrEC, while (2-hydroxyethyl)-L-[³⁵S]cysteine, [³⁵S]cysteine, and [³⁵S]cystine showed no DNA binding [1].
| Evidence Dimension | DNA strand scission (supercoiled plasmid relaxation) |
|---|---|
| Target Compound Data | BrEC: Rapid DNA relaxation (positive for strand scission); covalent ³⁵S binding to DNA confirmed |
| Comparator Or Baseline | CEC (S-(2-chloroethyl)-L-cysteine): Rapid DNA relaxation; somewhat higher ³⁵S binding than BrEC. S-(2-fluoroethyl)-L-cysteine: No DNA interaction. S-(2-chloroethyl)-glutathione: No DNA interaction. (2-hydroxyethyl)-L-cysteine, cysteine, cystine: No DNA interaction. |
| Quantified Difference | CEC and BrEC both active; fluoroethyl analog, glutathione conjugate, and hydroxyethyl analog all inactive. |
| Conditions | Supercoiled pBR322 plasmid DNA; agarose gel electrophoresis and electron microscopy; ³⁵S-labeled substrate covalent binding assay |
Why This Matters
This demonstrates that the bromoethyl leaving group combined with the free α-amino group of the cysteine backbone is essential for DNA strand scission activity, a property absent in the fluoro analog, the glutathione conjugate, and the hydrolyzed product.
- [1] Vadi, H. V., & Reed, D. J. (1985). Interactions of S-(2-haloethyl)-mercapturic acid analogs with plasmid DNA. Toxicology and Applied Pharmacology, 80(3), 386–396. View Source
